

Yield comparison between different D-lysine derivatives in synthesis

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Compound of Interest

Compound Name: *H-D-Lys(Z)-OH*

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A Comparative Guide to the Synthesis Yields of D-Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The synthesis of D-lysine and its derivatives is a critical process in the development of pharmaceuticals, peptidomimetics, and other bioactive molecules. The efficiency of these synthetic routes, often measured by chemical yield, directly impacts the scalability and cost-effectiveness of producing these valuable compounds. This guide provides an objective comparison of reported yields for various D-lysine derivatives, supported by experimental data from published research.

Quantitative Yield Comparison

The following table summarizes the synthesis yields of different D-lysine derivatives, categorized by the type of modification and synthetic strategy.

Derivative Type	Specific Derivative	Synthetic Method	Reported Yield (%)	Reference
Unmodified D-Lysine	D-Lysine	Two-enzyme cascade (lysine racemase and decarboxylase)	48.8	[1]
N α -Acylated Lysine	Sodium N α -octanamide lysine	Chemical synthesis	93	[2]
Sodium N α -hexanamide lysine	Chemical synthesis	85.8	[2]	
Sodium N α -stearamide lysine	Chemical synthesis	75	[2]	
Protected Lysine	Fmoc-Lys(Boc)	One-pot chemical synthesis	90	
N- ϵ -benzyloxycarbonyl-L-lysine	Supramolecular enzyme-mimic approach	>90		
N- α -acetyl-N- ϵ -(tert-butoxycarbonyl)- δ -DL-seleno-DL-lysine methyl ester dimer	Chemical synthesis	98		
Peptide Derivatives	Ac-Lys-Gly-CN	Ligation in water	96	
Oligo(L-lysine-co-L-alanine)	Chemo-enzymatic polymerization	>40		

Polymeric
Derivatives

Poly-D-lysine

Chemical
polymerization20-25 (overall)

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below to allow for replication and further investigation.

1. Two-Enzyme Cascade for D-Lysine Production

- **Racemization Step:** L-lysine (1710 mmol/L) is racemized using whole cells of engineered *Escherichia coli* expressing lysine racemase from *Proteus mirabilis* (BL21-LYR). The reaction is conducted at 37°C and pH 7.0 for 1 hour.
- **Decarboxylation Step:** The crude enzyme of L-lysine decarboxylase is added to the reaction mixture. The decarboxylation of the remaining L-lysine is carried out for 0.5 hours. This step selectively removes the L-enantiomer, leaving enantiopure D-lysine.
- **Outcome:** This chemo-enzymatic process yields D-lysine at 48.8% with an enantiomeric excess of $\geq 99\%$.

2. Synthesis of α -Acylated Lysine Derivatives

- **General Procedure:** The synthesis involves the acylation of the α -amino group of lysine. The specific protocol for Sodium α -octanamide lysine is as follows:
 - Detailed steps for the multi-step synthesis, including protection of the ϵ -amino group, acylation of the α -amino group, and subsequent deprotection, are outlined in the referenced literature. The final step involves hydrolysis under alkaline conditions.
- **Yields:** This chemical synthesis route has been shown to produce various α -acylated lysine derivatives with high yields, for instance, 93% for Sodium α -octanamide lysine.

3. One-Pot Synthesis of Fmoc-Lys(Boc)

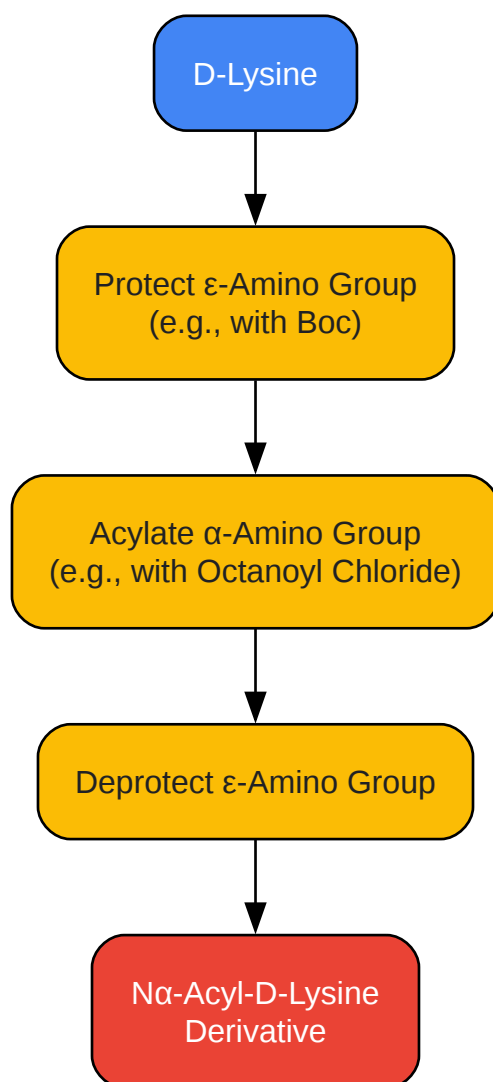
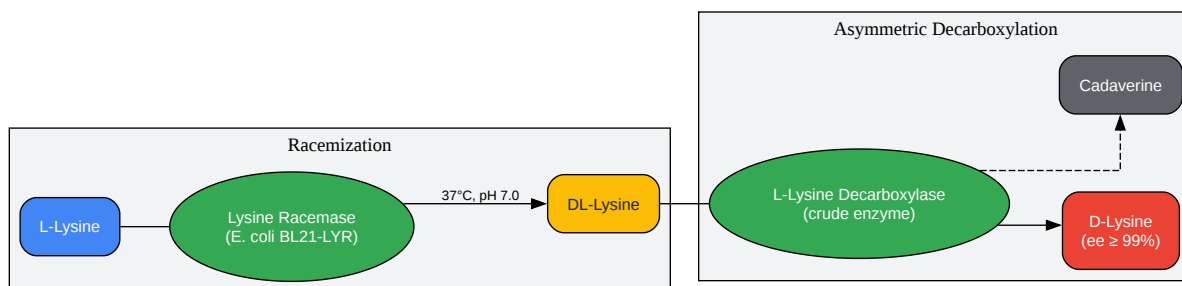
- **Methodology:** This method utilizes a one-pot approach for the synthesis of the orthogonally protected diurethane derivative of lysine, Fmoc-Lys(Boc). The use of 9-fluorenylmethyl N-

succinimidyl carbonate in situ is a key feature of this process.

- Result: The described method achieves a high yield of 90% for Fmoc-Lys(Boc) with 100% purity as determined by HPLC.

Visualizing Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the described synthetic methods.



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